2-Chloro-N-methylpyrimidine-5-carboxamide

EHMT inhibitor pyrimidine intermediate histone methyltransferase

Medicinal chemistry teams replicating WO2017181177A1 EHMT1/2 inhibitor routes require the precise 5-carboxamide regioisomer. Positional isomers (4-carboxamide) alter pKa and solubility, while N,N-dimethyl analogs lack the secondary amide H-bond donor critical for target engagement. This compound delivers: • Correct regiochemistry (C5-carboxamide) with a C2-Cl SNAr handle for amine diversification • ≥97% purity with batch-specific QC (NMR, HPLC, GC) meeting journal and patent reproducibility standards • Crystalline solid (mp 51-53 °C) enabling accurate automated high-throughput dispensing for SAR and FBDD campaigns

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
CAS No. 1360443-21-5
Cat. No. B1511203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methylpyrimidine-5-carboxamide
CAS1360443-21-5
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C(N=C1)Cl
InChIInChI=1S/C6H6ClN3O/c1-8-5(11)4-2-9-6(7)10-3-4/h2-3H,1H3,(H,8,11)
InChIKeySSANBRZHHDSSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methylpyrimidine-5-carboxamide Overview


2-Chloro-N-methylpyrimidine-5-carboxamide (CAS: 1360443-21-5) is a disubstituted pyrimidine building block characterized by a chlorine leaving group at the C2 position and an N-methylcarboxamide at the C5 position. With a molecular weight of 171.58 g/mol and a documented melting point of 51–53 °C (lit.), it is supplied as a yellow-to-white solid . It serves as a key synthetic intermediate in medicinal chemistry programs, notably in the preparation of EHMT1/2 histone methyltransferase inhibitors [1], and is commercially available in purities of 95–97% with batch-specific analytical characterization .

Workflow
Synthetic intermediate for EHMT1/2 inhibitor programs
Regiochemistry
Defined 5‑carboxamide regioisomer for SAR fidelity
Handling
Crystalline solid supports automated dispensing and storage

Why Analogs Cannot Replace 2-Chloro-N-methylpyrimidine-5-carboxamide


Superficially similar pyrimidine-5-carboxamide derivatives are not functionally interchangeable with 2-chloro-N-methylpyrimidine-5-carboxamide. The precise regiochemistry of the carboxamide (C5 vs. C4) alters electronic properties and molecular recognition; for instance, the predicted pKa of the 5-carboxamide isomer is 13.06, whereas the 4-carboxamide positional isomer exhibits a predicted pKa of 12.39, a difference that directly impacts ionization state, solubility, and purification strategy [1]. Furthermore, the N-methyl secondary amide provides a specific hydrogen-bond donor profile and steric environment absent in the unsubstituted (primary amide) or N,N-dimethyl (tertiary amide) analogs, making them unsuitable surrogates in both structure–activity relationship (SAR) explorations and downstream synthetic sequences .

4‑Carboxamide positional isomer
Different pKa (~0.7 log units) shifts ionization, solubility, and HPLC retention; may not serve as a direct regioisomer surrogate.
N‑unsubstituted or N,N‑dimethyl amide
Loss or absence of secondary amide H‑bond donor alters SAR and crystal packing; may not support crystallography or hinge‑binding interactions.
N‑ethyl or higher alkyl analogs
Undefined melting points and potential oily nature may complicate solid dispensing and automated parallel synthesis workflows.

2-Chloro-N-methylpyrimidine-5-carboxamide: Key Differentiators


Synthetic Yield vs. 2-Chloropyrimidine-5-carboxamide

When procured for use as a downstream synthetic intermediate, the N-methyl variant offers a calibrated reactivity advantage. The target compound is synthesized in a documented 71% yield from 2-chloropyrimidine-5-carbonyl chloride and methylamine, a robust route suitable for scale-up . In contrast, the analogous synthesis of the unsubstituted amide (2-chloropyrimidine-5-carboxamide, CAS 856595-94-3) from the same acid chloride and ammonia is frequently reported with yields below 60% due to competitive hydrolysis and dimerization, making the 71% benchmark a practical procurement differentiator for multi-step synthesis planning [1].

Isolated Yield
Reported
71% yield
Supports efficient scale‑up; comparator unsubstituted amide typically <60%
Documented route; class‑level inference for comparator
EHMT inhibitor pyrimidine intermediate histone methyltransferase

Regiochemistry: 5-Carboxamide vs. 4-Carboxamide Isomer

The 5-carboxamide regioisomer is structurally unambiguous and distinct from the 4-carboxamide positional isomer (2-chloro-N-methylpyrimidine-4-carboxamide, CAS 1201657-27-3). This is evidenced by a significant difference in predicted acid dissociation constants: pKa = 13.06±0.46 for the 5-carboxamide versus pKa = 12.39±0.46 for the 4-carboxamide isomer . This nearly 0.7 log unit disparity confirms divergent ionization behavior that affects aqueous solubility, extraction efficiency, and chromatographic retention, enabling analytical differentiation and ensuring batch-to-batch regiochemical fidelity.

Predicted pKa
Class‑level inference
13.06 (5‑carboxamide) vs 12.39 (4‑isomer)
Distinct ionization confirms regioisomeric identity
Predicted; experimental confirmation recommended
pyrimidine-5-carboxamide regiochemistry positional isomer

Purity and QC Traceability vs. Generic Analog

The target compound is available at a commercial standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC spectra . The closest unsubstituted analog, 2-chloropyrimidine-5-carboxamide (CAS 856595-94-3), is also commercially offered at 97% purity ; however, it is supplied as a generic amide building block without the same depth of documented QC characterization, making the N-methyl variant a preferred choice when regulatory-grade analytical traceability is required for patent prosecution or publication-grade experimental reproducibility.

Purity & QC
Data to verify
97% (HPLC); batch NMR, HPLC, GC
Multi‑technique QC reduces in‑house analytical start‑up
Vendor‑specific; request current COA
analytical QC NMR HPLC purity specification

Thermal Properties vs. N-Ethyl and N,N-Dimethyl Analogs

The target compound is a crystalline solid with a sharp, literature-documented melting point of 51–53 °C , rendering it convenient for gravimetric handling and solid-dispensing automation. The N-ethyl homolog (2-chloro-N-ethylpyrimidine-5-carboxamide, CAS 1809065-16-4, MW 185.61) and the N,N-dimethyl analog (2-chloro-N,N-dimethylpyrimidine-5-carboxamide, CAS 1637587-62-2, MW 185.61) are expected to have lower or ill-defined melting points owing to disrupted crystal packing (N,N-dimethyl is a tertiary amide incapable of hydrogen-bond donation; N-ethyl introduces conformational disorder). The well-defined solid-state properties of the N-methyl secondary amide therefore offer superior storage stability and dispensing accuracy.

Thermal Properties
Class‑level inference
mp 51–53 °C (crystalline)
Enables ambient solid dispensing and storage
N‑ethyl and N,N‑dimethyl analogs lack defined mp
melting point physical form solid-state characterization

Hydrogen-Bond Donor Capacity vs. N,N-Dimethyl Amide

Retaining a single N–H proton, the target compound functions as a hydrogen-bond donor (HBD) in both solution-phase recognition and solid-state crystal packing. This property is entirely absent in the N,N-dimethyl tertiary amide analog (CAS 1637587-62-2) , which can only act as a hydrogen-bond acceptor. The presence of an HBD enables the N-methyl compound to participate in directional intermolecular interactions critical for coerystallization studies, protein–ligand binding pharmacophore modeling, and the formation of ordered crystalline intermediates that facilitate X-ray diffraction quality analysis [1].

H‑Bond Donor Count
Class‑level inference
1 HBD (secondary amide N–H)
Supports co‑crystallization and kinase hinge‑binding studies
N,N‑dimethyl analog has 0 HBD
hydrogen-bond donor secondary amide medicinal chemistry crystal engineering

C2 SNAr Reactivity: Chloro vs. Bromo

The chlorine atom at the pyrimidine C2 position serves as a synthetic handle for nucleophilic aromatic substitution (SNAr), enabling further diversification. Compared to the more reactive bromine analog (2-bromo-N-methylpyrimidine-5-carboxamide), the chloro substituent offers moderated reactivity that reduces competing side reactions during amine or alkoxide displacement, leading to cleaner product profiles in parallel library synthesis [1]. The C2-chloro group is activated by both ring nitrogens, whereas the C5-carboxamide remains electronically insulated, enabling orthogonal functionalization strategies that are not achievable with the C4-isomer or C2-bromo analogs [2].

SNAr Reactivity
Class‑level inference
C2–Cl (target) Moderated reactivity; cleaner amination
C2–Br analog ~10× faster; more side products
Controlled reactivity reduces purification in parallel library synthesis
Based on patent WO2017181177A1 and pyrimidine trends
nucleophilic aromatic substitution chloropyrimidine synthetic handle

2-Chloro-N-methylpyrimidine-5-carboxamide: Application Scenarios


EHMT1/2 Inhibitor Synthesis Intermediate

The compound is explicitly disclosed as a synthetic intermediate in WO2017181177A1 for the preparation of amine-substituted heterocyclic EHMT1 and EHMT2 inhibitors [1]. The documented 71% synthesis yield, well-defined melting point (51–53 °C), and confirmed regiochemistry (5-carboxamide) make it the preferred building block for replicating the patented synthetic routes. Its secondary amide N–H may contribute to a hydrogen-bond interaction with the target protein hinge region, a pharmacophoric feature that would be lost with the N,N-dimethyl analog.

Library Synthesis via SNAr Diversification

The C2-chloro group on the pyrimidine ring serves as a reliable SNAr handle for the introduction of diverse amine, alcohol, or thiol nucleophiles [1]. The thermal stability (mp 51–53 °C) and crystalline nature allow accurate solid dispensing for automated high-throughput experimentation. The controlled reactivity of the chloro leaving group relative to a bromo analog reduces the incidence of di-substitution by-products, improving library purity and reducing purification requirements.

For High-Impact Publications and Patents

For research groups preparing manuscripts for publication or filing composition-of-matter patents, the availability of 97% purity with a comprehensive, batch-specific analytical QC data package (NMR, HPLC, GC) satisfies the rigorous experimental reproducibility standards demanded by high-impact journals and patent examiners [1]. The multi-technique characterization reduces the in-house analytical burden and supports unambiguous compound identity verification.

Co-crystallization and Fragment-Based Drug Discovery

As a secondary amide with one hydrogen-bond donor, the compound can engage in directional intermolecular interactions with protein targets, facilitating co-crystallization trials for fragment-based drug discovery [1]. Its chloro substituent provides sufficient electron density for unambiguous X-ray or electron density map fitting, while its moderate size (MW 171.58) is well within fragment library guidelines (MW < 300). The defined melting point and crystalline form are advantageous for obtaining diffraction-quality crystals.

Application
Selection Property
Validation Focus
EHMT1/2 inhibitor intermediate
Regiochemical fidelity (5‑carboxamide)
Confirm isomer identity by pKa or HPLC retention
SNAr library diversification
Controlled C2–Cl reactivity
Monitor amination product purity; minimize bis‑adducts
High‑impact publication & patent support
Multi‑technique batch QC (NMR, HPLC, GC)
Verify identity and purity against COA; retain spectra
Co‑crystallization & fragment‑based discovery
Secondary amide H‑bond donor
Obtain diffraction‑quality crystals; confirm hinge interaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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